molecular formula C12H20FNO4 B12275240 (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid

(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid

Cat. No.: B12275240
M. Wt: 261.29 g/mol
InChI Key: AOLVWWJCRLDSGK-HRDYMLBCSA-N
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Description

Structural Features and Stereochemical Configuration

The molecular architecture of (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid (C₁₂H₂₀FNO₄) centers on a cyclohexane ring with three critical substituents: a fluorine atom at C3, a Boc-protected amino group at C4, and a carboxylic acid moiety at C1. The stereochemical configuration—(1R,3S,4R)—dictates its three-dimensional orientation, ensuring that these substituents occupy distinct axial or equatorial positions. The Smiles string CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C(=O)O)C[C@@H]1F explicitly defines the spatial arrangement, confirming the R-configuration at C1 and C4 and the S-configuration at C3.

The cyclohexane ring adopts a chair conformation, with the bulky Boc group preferentially equatorial to minimize steric strain. Fluorine, being a small substituent, occupies an axial position at C3, while the carboxylic acid group at C1 remains equatorial. This arrangement balances steric and electronic factors, as demonstrated by computational models of similar fluorocyclohexanes. For instance, in 1,1,4-trifluorocyclohexane, axial fluorine substituents stabilize the conformation through nonclassical hydrogen bonding (NCHB) with adjacent hydrogens, reducing ring strain by approximately 1.06 kcal mol⁻¹ compared to equatorial analogs.

Feature Description
Molecular Formula C₁₂H₂₀FNO₄
Molecular Weight 261.29 g/mol
Stereocenters C1 (R), C3 (S), C4 (R)
Key Functional Groups Carboxylic acid (C1), Boc-protected amine (C4), Fluorine (C3)

The compound’s chirality is critical for its biological interactions. Enantiomers of similar fluorinated cyclohexanes exhibit divergent binding affinities to enzymatic targets, underscoring the importance of stereochemical purity in drug design.

Significance of Fluorination in Cyclohexane Derivatives

Fluorination at C3 introduces unique electronic and steric properties to the cyclohexane ring. Fluorine’s high electronegativity polarizes adjacent C-H bonds, creating electropositive hydrogens capable of forming NCHBs with electronegative atoms. In 1,1,4-trifluorocyclohexane, axial fluorines engage in 1,3-diaxial C-H···F interactions, stabilizing the axial conformation by 1.06 kcal mol⁻¹ over the equatorial form. This phenomenon, termed the "fluorine paradox," contrasts with traditional steric arguments, where bulkier substituents favor equatorial positions.

Comparative studies between fluorinated and chlorinated cyclohexanes reveal fluorine’s superior ability to modulate conformation. For example, cis-1-chloro-3-fluorocyclohexane adopts an equatorial chloro-axial fluorine conformation to minimize steric clash, whereas the all-fluorinated analog exhibits axial preference due to NCHBs. The compound’s fluorine at C3 likely enhances metabolic stability by resisting oxidative degradation, a common issue in non-fluorinated analogs.

Fluorination also impacts dipole moments. Janus cyclohexanes—molecules with fluorinated and hydrogenated faces—exhibit dipole moments exceeding 10 D, enhancing their solubility in polar solvents. While (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid lacks this extreme polarity, its fluorine atom increases solubility in aprotic solvents like dichloromethane, facilitating reactions in synthetic workflows.

Role of Boc Protection in Amino Group Stabilization

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine at C4, preventing unwanted nucleophilic reactions during synthesis. The Boc group’s steric bulk and electron-withdrawing nature stabilize the amine against oxidation and protonation, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid). This orthogonality is critical in peptide synthesis, where multiple protecting groups are often employed.

Boc protection also influences the compound’s conformational dynamics. In Boc-protected cyclohexylamines, the bulky tert-butoxy group enforces an equatorial orientation, minimizing 1,3-diaxial interactions. This positioning aligns with the chair conformation observed in (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid, where the Boc group’s equatorial placement reduces steric hindrance with the fluorine at C3.

Compared to carbobenzyloxy (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) protections, Boc offers superior stability under basic conditions, making it ideal for stepwise synthetic strategies. However, its removal requires strong acids, limiting compatibility with acid-sensitive substrates. Despite this, the Boc group remains a cornerstone in the synthesis of amino acid derivatives, balancing protection efficacy and deprotection feasibility.

Properties

Molecular Formula

C12H20FNO4

Molecular Weight

261.29 g/mol

IUPAC Name

(1R,3S,4R)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h7-9H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-/m1/s1

InChI Key

AOLVWWJCRLDSGK-HRDYMLBCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C[C@@H]1F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1F)C(=O)O

Origin of Product

United States

Preparation Methods

Compound Characteristics and Properties

(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid (CAS: 1932803-06-9) is a chiral cyclohexane derivative with the molecular formula C₁₂H₂₀FNO₄ and a molecular weight of 261.29 g/mol. The compound possesses three stereogenic centers with defined stereochemistry (1R,3S,4R), making stereoselective synthesis essential. The SMILES notation for this compound is CC(C)(C)OC(=O)N[C@@H]1CCC@@HC[C@@H]1F, representing its specific three-dimensional structure.

General Synthetic Approaches

Starting Materials Selection

The synthesis of (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid typically begins with selecting appropriate starting materials that can facilitate the introduction of the required functional groups with proper stereochemistry. Several approaches can be considered based on the available precursors:

Cyclohexane-Based Approach

Specific Synthetic Routes

Route A: From 4-Amino-1-fluorocyclohexane-1-carboxylic Acid Derivatives

One potential synthetic pathway involves starting from 4-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclohexane-1-carboxylic acid, which has a similar structure but different fluorine position. The synthesis would require:

  • Selective deprotection of the Boc group
  • Controlled defluorination at the 1-position
  • Stereoselective introduction of the fluorine atom at the 3-position
  • Reprotection of the amino group with Boc

Route B: From Non-Fluorinated Cyclohexane Derivatives

Another approach involves starting from 4-(((tert-butoxy)carbonyl)amino)cyclohexane-1-carboxylic acid and introducing the fluorine atom stereoselectively:

  • Protection of the carboxylic acid if necessary
  • Introduction of a leaving group at the 3-position with the required stereochemistry
  • Displacement with a fluoride source
  • Deprotection of the carboxylic acid if protected

Route C: From Hydroxylated Precursors

Starting with ethyl (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate or similar hydroxylated compounds presents another viable route:

  • Deoxyfluorination of the hydroxyl group at the 3-position
  • Hydrolysis of the ethyl ester to yield the carboxylic acid

Detailed Reaction Conditions and Parameters

Boc Protection of Amino Groups

Based on similar compounds, the following conditions can be employed for Boc protection:

Reagent Quantity Solvent Temperature Time Yield Range
Boc₂O 1.1-1.5 eq DCM/THF 0°C to RT 2-24 h 85-95%
Boc₂O 1.1-1.5 eq Dioxane/Water 0°C to RT 2-16 h 80-90%
Boc₂O 1.1-1.5 eq THF/NaOH RT 3-5 h 90-95%

These reaction conditions are based on standard Boc protection protocols applicable to similar amino-substituted cyclohexane derivatives.

Deoxyfluorination Conditions

For the critical fluorination step, the following conditions can be utilized:

Fluorinating Agent Quantity Solvent Temperature Time Yield Range
DAST 1.2-2.0 eq DCM -78°C to RT 2-24 h 60-85%
Deoxo-Fluor 1.2-2.0 eq DCM/THF -78°C to RT 2-24 h 65-80%
XtalFluor-E 1.2-1.5 eq DCM -40°C to RT 3-12 h 70-85%

Ester Hydrolysis Conditions

For converting ester derivatives to the corresponding carboxylic acid:

Reagent Quantity Solvent Temperature Time Yield Range
NaOH 2.0-3.0 eq EtOH/H₂O 60°C 5.5 h ~100%
LiOH 2.0-3.0 eq THF/H₂O RT 3-16 h 90-98%
HCl 1.0-2.0 M Dioxane/H₂O RT 3-24 h 85-95%

These conditions are based on a reported hydrolysis procedure for related compounds.

Purification and Characterization Methods

Purification Techniques

The following purification methods are commonly employed for the target compound and its intermediates:

Purification Method Typical Conditions Applications
Column Chromatography Silica gel, EtOAc/Hexanes Final product purification
Recrystallization EtOAc/Hexanes or DCM/Hexanes Crystalline intermediates
Acid-Base Extraction Acidification with HCl, extraction with EtOAc Isolation of carboxylic acid products
Filtration through diatomaceous earth Following catalytic hydrogenation Removal of metal catalysts

Analytical Methods for Characterization

Standard analytical techniques for characterization of the target compound include:

Analytical Method Key Parameters Information Obtained
¹H-NMR 400-600 MHz, CDCl₃ or DMSO-d₆ Structural confirmation, stereochemistry
¹³C-NMR 100-150 MHz, CDCl₃ or DMSO-d₆ Carbon framework confirmation
¹⁹F-NMR 376-564 MHz, CDCl₃ Fluorine environment, stereochemistry
HPLC C18 column, gradient elution Purity assessment
Mass Spectrometry ESI, [M+H]⁺ expected at m/z 262.29 Molecular weight confirmation
Optical Rotation CHCl₃, 20°C Stereochemical purity

Related Transformations and Functional Group Modifications

The synthesis of (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid may involve several related transformations that have been demonstrated on similar compounds:

Reduction of Carboxylic Acid to Alcohol

For converting carboxylic acid derivatives to alcohols, borane-THF complex has been successfully employed with similar compounds:

To a solution of 1-(tert-butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid (5.00 g, 20.20 mmol) in tetrahydrofuran (100 mL) was added a solution of borane tetrahydrofuran complex (30.3 mL, 30.30 mmol, 1.0 M solution in tetrahydrofuran). The reaction mixture was refluxed for 16 hours, and then another 24 mL of borane tetrahydrofuran complex was added and continued to reflux for another 16 hours.

This procedure resulted in a 98% yield for the reduced product. Similar conditions could potentially be adapted for the reduction of the target compound if required for synthetic intermediates.

Amide Coupling Reactions

For transforming the carboxylic acid to amides, several coupling conditions have been reported for related compounds:

A solution of 1-(tert-butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid (300 mg, 1.15 mmol) in ethylene glycol dimethyl ether (15 mL) was treated with 4-methylmorpholine (0.13 mL, 1.15 mmol) and isopropyl chloroformate (1 M solution in toluene, 1.38 mL, 1.38 mmol) at -15°C. After stirring for 10 min, ammonia solution (0.5 M in dioxane, 3.50 mL, 1.75 mmol) was added.

This approach yielded the corresponding amide in 65% yield.

Alternative amide coupling conditions using HATU have also been reported:

In a 250-mL round-bottom flask were combined 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylic acid (3 g, 12.13 mmol, 1.00 equiv), DMF (50 mL), NH₄Cl (1.75 g, 32.72 mmol, 1.50 equiv), HATU (9.23 g, 24.27 mmol, 2.00 equiv), and iPr₂NEt (3.13 g, 24.22 mmol, 2.00 equiv). The resulting solution was stirred overnight at 25°C.

This procedure provided the amide product in 90% yield.

Challenges and Considerations in Synthesis

Stereochemical Control

The (1R,3S,4R) stereochemistry presents significant challenges in synthesis. Several approaches to ensure correct stereochemistry include:

  • Starting with chiral pool substrates that already possess the required stereochemistry
  • Using stereoselective reagents or catalysts for key transformations
  • Employing substrate-controlled reactions where existing stereogenic centers direct the introduction of new ones
  • Resolution of racemates or separation of diastereomers at appropriate synthetic stages

Fluorination Selectivity

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can produce alcohols.

Scientific Research Applications

(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique stereochemistry and functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups allow it to bind selectively to these targets, modulating their activity. For example, the fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the Boc-protected amino group can be deprotected to reveal a reactive amine that can form covalent bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and functional implications.

Cyclohexane-Based Analogs
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
(1R,3S,4S)-4-Boc-amino-3-hydroxycyclohexane-1-carboxylic acid 3-OH, 4-Boc-NH2 C₁₂H₂₁NO₅ 259.30 Hydroxyl group increases polarity; potential for hydrogen bonding.
Target: (1R,3S,4R)-4-Boc-amino-3-fluorocyclohexane-1-carboxylic acid 3-F, 4-Boc-NH2 C₁₂H₁₉FNO₄ ~277.3 Fluorine enhances lipophilicity; reduced hydrogen-bonding capacity.
Ethyl (1S,3R,4S)-4-azido-3-Boc-aminocyclohexane-1-carboxylate 4-N₃, 3-Boc-NH2, 1-COOEt C₁₄H₂₄N₄O₄ 312.36 Azide group enables click chemistry; ester prodrug potential.

Key Observations :

  • The ethyl ester variant () highlights the versatility of the carboxylic acid moiety for prodrug strategies or further functionalization.
Cyclopentane and Bicyclic Analogs
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
(1S,3S)-3-Boc-aminocyclopentane-1-carboxylic acid Cyclopentane core, 3-Boc-NH2 C₁₁H₁₉NO₄ 229.27 Smaller ring size increases ring strain; may alter conformational flexibility.
(1S,2R,3S,4R)-3-Boc-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid Bicyclic core, 3-Boc-NH2 C₁₃H₂₀N₂O₄ 268.31 Rigid bicyclic structure enhances target selectivity in receptor binding.

Key Observations :

  • The cyclopentane analog () has a lower molecular weight and increased ring strain, which may affect synthetic accessibility or stability.

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